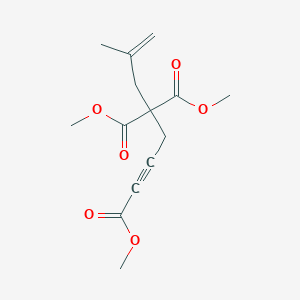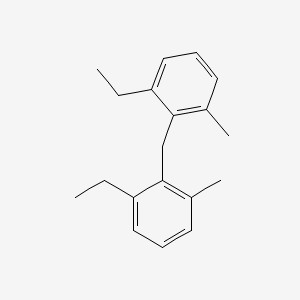
1,1'-Methylenebis(2-ethyl-6-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by two benzene rings connected by a methylene bridge, with each benzene ring substituted by an ethyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) typically involves the reaction of 2-ethyl-6-methylbenzyl chloride with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a benzylic carbocation intermediate, which then reacts with formaldehyde to form the methylene bridge.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(2-ethyl-6-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(2-ethyl-6-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(2-ethyl-6-methylbenzene) involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles and react with electrophiles. The methylene bridge provides structural stability and influences the reactivity of the benzene rings.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis(2-methylbenzene): Similar structure but lacks the ethyl groups.
1,1’-Methylenebis(4-methylbenzene): Similar structure with methyl groups in different positions.
1,1’-Methylenebis(2,4-dimethylbenzene): Contains additional methyl groups on the benzene rings.
Uniqueness
1,1’-Methylenebis(2-ethyl-6-methylbenzene) is unique due to the presence of both ethyl and methyl groups on the benzene rings, which can influence its chemical reactivity and physical properties
Propiedades
Número CAS |
106976-39-0 |
|---|---|
Fórmula molecular |
C19H24 |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
1-ethyl-2-[(2-ethyl-6-methylphenyl)methyl]-3-methylbenzene |
InChI |
InChI=1S/C19H24/c1-5-16-11-7-9-14(3)18(16)13-19-15(4)10-8-12-17(19)6-2/h7-12H,5-6,13H2,1-4H3 |
Clave InChI |
UNLXSXMBLRNZLC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1CC2=C(C=CC=C2CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
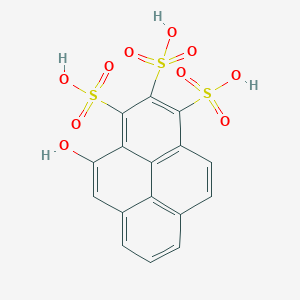
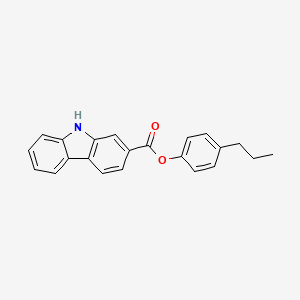
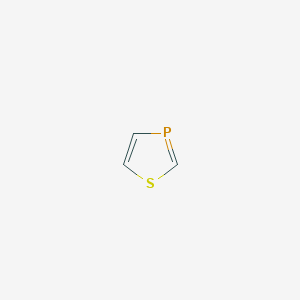

![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)
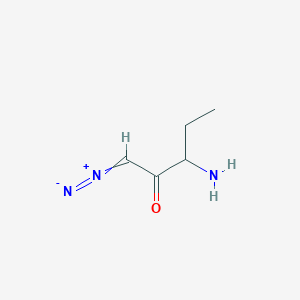
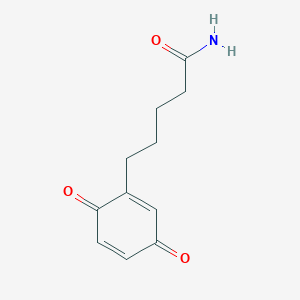

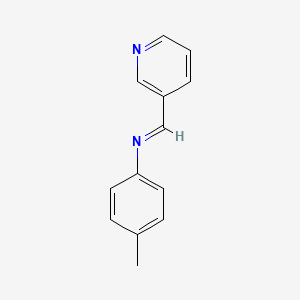
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)

